Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)

Benzenamine, N-(1,1-dimethylethyl)-, ook bekend als tert-butylaniline, is een organische verbinding met de molecuulformule C10H15N. Deze secundaire amine wordt gekenmerkt door de aanwezigheid van een tert-butylgroep, wat zorgt voor verhoogde stabiliteit en sterische hindering. Het wordt vaak gebruikt als tussenproduct in de synthese van farmaceutische stoffen, agrochemicaliën en kleurstoffen. Dankzij de tert-butylgroep vertoont het betere oxidatieve stabiliteit in vergelijking met andere anilinederivaten. De verbinding is geschikt voor toepassingen waarbij een combinatie van reactiviteit en stabiliteit vereist is, zoals in katalyse en polymerisatieprocessen.
Benzenamine,N-(1,1-dimethylethyl)- structure
937-33-7 structure
Product Name:Benzenamine,N-(1,1-dimethylethyl)-
CAS-nummer:937-33-7
MF:C10H15N
MW:149.232802629471
MDL:MFCD05669577
CID:815489
PubChem ID:254260
Update Time:2025-07-15

Benzenamine,N-(1,1-dimethylethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,N-(1,1-dimethylethyl)-
    • N-tert-butylaniline
    • Aniline,N-tert-butyl
    • N-t-butylaniline
    • phenyl-t-butylamine
    • tert butylaniline
    • tert-Butyl-phenyl-amine
    • Aniline, N-tert-butyl- (6CI, 7CI, 8CI)
    • N-(1,1-Dimethylethyl)benzenamine (ACI)
    • N-Phenyl-tert-butylamine
    • NSC 78378
    • 937-33-7
    • NSC78378
    • tert-butylaniline
    • Phenyl-tert.-butylamin
    • DTXSID20291812
    • Benzenamine, N-(1,1-dimethylethyl)-
    • N-(tert-butyl)-N-phenylamine
    • N-phenyl-t-butylamine
    • N-tert-butyl-aniline
    • DB-371653
    • Q63391568
    • NSC-78378
    • Aniline, N-tert-butyl-,
    • NCIOpen2_000749
    • aniline, N-t-butyl-
    • t-butylaniline
    • F74431
    • MFCD05669577
    • SCHEMBL50034
    • N-(tert-butyl)aniline
    • MS-1462
    • AKOS015994146
    • MDL: MFCD05669577
    • Inchi: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
    • InChI-sleutel: ABRWESLGGMHKEA-UHFFFAOYSA-N
    • LACHT: C1C=CC(NC(C)(C)C)=CC=1

Berekende eigenschappen

  • Exacte massa: 149.12000
  • Monoisotopische massa: 149.120449483g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 107
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 12Ų

Experimentele eigenschappen

  • Dichtheid: 0.9529 (estimate)
  • Smeltpunt: 1.08°C (estimate)
  • Kookpunt: 240.76°C (estimate)
  • Brekindex: 1.5270
  • PSA: 12.03000
  • LogboekP: 2.97000
  • pka: 7.00(at 25℃)

Benzenamine,N-(1,1-dimethylethyl)- Douanegegevens

  • HS-CODE:2921420090
  • Douanegegevens:

    中国海关编码:

    2921420090

    概述:

    2921420090 其他苯胺衍生物及其盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Benzenamine,N-(1,1-dimethylethyl)- Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ;  20 h, 120 °C; 120 °C → rt
Referentie
Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphines
Tewari, Amit; Hein, Martin; Zapf, Alexander; Beller, Matthias, Tetrahedron, 2005, 61(41), 9705-9709

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine
Referentie
2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylaniline
Lundgren, Rylan J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2

Productiemethode 3

Reactievoorwaarden
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ;  10 min, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ;  rt → 100 °C; 48 h, 100 - 110 °C
Referentie
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines
Lundgren, Rylan J.; Sappong-Kumankumah, Antonia; Stradiotto, Mark, Chemistry - A European Journal, 2010, 16(6), 1983-1991

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium hydride
Referentie
Studies on the amination of aromatic compounds. 6. Alkyl- and arylamination of arenesulfonates by sodium hydride and amines
Nara, Kenichi, Nippon Kagaku Kaishi, 1979, (3), 429-31

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) ,  2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ;  36 h, 95 °C
Referentie
Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligand
Tang, Xu-jing; Zhang, Zhan-jin; Li, Zheng-ning; Yu, Ji-cheng; Chen, Hui-ying, Fenzi Cuihua, 2016, 30(5), 420-427

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride ,  rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ;  18 h, reflux
Referentie
Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligand
Park, Song-Eun; Kang, Seung Beom; Jung, Kwang-Ju; Won, Ju-Eun; Lee, Sang-Gyeong; et al, Synthesis, 2009, (5), 815-823

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Cupric acetate
Referentie
Triphenylbismuth diacylates as new reagents in fine organic synthesis
Dodonov, V. A.; Gushchin, A. V., Izvestiya Akademii Nauk, 1993, (12), 2043-7

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  30 min, rt
1.2 Reagents: Perchloric acid ;  2 h, 0 °C
Referentie
Practical and regioselective amination of arenes using alkyl amines
Ruffoni, Alessandro; Julia, Fabio; Svejstrup, Thomas D. ; McMillan, Alastair J. ; Douglas, James J.; et al, Nature Chemistry, 2019, 11(5), 426-433

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium amide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Referentie
N-tert-Alkylanilides as bulky ancillary ligands
Johnson, Adam R.; Cummins, Christopher C.; Gambarotta, Sandro, Inorganic Syntheses, 1998, 32, 123-132

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 2133472-58-7 Solvents: Methanol ;  1 h, rt
Referentie
Chan-Evans-Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism
Hardouin Duparc, Valerie; Bano, Guillaume L.; Schaper, Frank, ACS Catalysis, 2018, 8(8), 7308-7325

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Potassium hydride Catalysts: Acetic acid ,  Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)
Referentie
The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of amines
Arnauld, Thomas; Barton, Derek H. R.; Doris, Eric, Tetrahedron, 1997, 53(12), 4137-4144

Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine ,  2789690-58-8 Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  12 h, rt
Referentie
Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof
, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden
1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ;  2 h, rt
Referentie
Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidate
Cran, John W.; Vidhani, Dinesh V.; Krafft, Marie E., Synlett, 2014, 25(11), 1550-1554

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ;  3 - 48 h, 100 - 110 °C
Referentie
Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand
, World Intellectual Property Organization, , ,

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  BINAP Solvents: Toluene ;  30 min, rt; 24 h, 100 °C
Referentie
Catalysts, methods of making catalysts, and methods of use
, United States, , ,

Productiemethode 16

Reactievoorwaarden
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  BINAP Solvents: Toluene ;  30 min, rt
1.2 Reagents: Sodium tert-butoxide ;  24 h, 100 °C
Referentie
Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysis
Seo, Hwimin; Roberts, Benjamin P.; Abboud, Khalil A.; Merz, Kenneth M. Jr.; Hong, Sukwon, Organic Letters, 2010, 12(21), 4860-4863

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane ,  Water
Referentie
A Convenient Method for Direct N-tert-Butylation of Aromatic Amines
Gage, James R.; Wagner, Jill M., Journal of Organic Chemistry, 1995, 60(8), 2613-14

Productiemethode 18

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  12 h, 0 °C → 25 °C
1.2 Reagents: Ferrous chloride ,  Sodium borohydride Solvents: Ethanol ;  15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referentie
Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanes
Dhayalan, Vasudevan; Knochel, Paul, Synthesis, 2015, 47(20), 3246-3256

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  24 h, 60 °C
Referentie
Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides
Lichte, Dominik ; Pirkl, Nico ; Heinrich, Gregor ; Dutta, Sayan ; Goebel, Jonas F. ; et al, Angewandte Chemie, 2022, 61(47),

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; -78 °C → -50 °C; -50 °C → 0 °C
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ;  rt
Referentie
Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactions
Canle Lopez, Moises; Demirtas, Ibrahim; Freire, Antonio; Maskill, Howard; Mishima, Masaaki, European Journal of Organic Chemistry, 2004, (24), 5031-5039

Benzenamine,N-(1,1-dimethylethyl)- Raw materials

Benzenamine,N-(1,1-dimethylethyl)- Preparation Products

Benzenamine,N-(1,1-dimethylethyl)- Leveranciers

Amadis Chemical Company Limited
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(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-
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Hoeveelheid:5g/1g
Zuiverheid:99%
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Amadis Chemical Company Limited
(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-
A1192644
Zuiverheid:99%/99%
Hoeveelheid:5g/1g
Prijs ($):1213.0/346.0
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